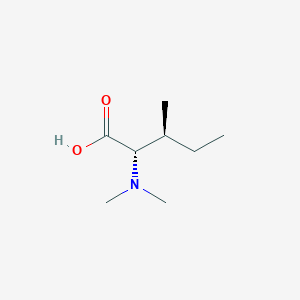

L-Isoleucine, N,N-dimethyl-

Description

Academic Significance of N-Methylation in Amino Acids and Peptides

N-methylation, the addition of a methyl group to a nitrogen atom, is a seemingly simple modification that imparts significant changes to the physicochemical properties of amino acids and the peptides they form. researchgate.netresearchgate.net This modification is a key strategy employed by nature and scientists to enhance the therapeutic and functional characteristics of peptides. researchgate.netacs.org

One of the most notable effects of N-methylation is the enhancement of a peptide's metabolic stability. researchgate.netmerckmillipore.com By replacing a hydrogen atom on the backbone amide with a methyl group, the peptide becomes more resistant to enzymatic degradation by proteases. researchgate.netmerckmillipore.com This increased stability translates to a longer in vivo half-life, a crucial factor for the development of peptide-based drugs. merckmillipore.com

Furthermore, N-methylation increases the lipophilicity, or fat-solubility, of peptides, which can improve their ability to permeate cell membranes. researchgate.netgoogle.com This is a significant advantage for drugs that need to reach intracellular targets. The introduction of N-methyl groups can also influence the conformation of the peptide backbone, often promoting the formation of specific secondary structures like turns. merckmillipore.com This conformational constraint can lead to higher binding affinity and specificity for biological targets. acs.org

The synthesis of N-methylated amino acids can be challenging, but various methods have been developed, including both solution-phase and solid-phase techniques. researchgate.netacs.org Recent advancements have focused on creating more efficient and less toxic synthetic routes. acs.orggoogle.com

Overview of L-Isoleucine and its N-Methylated Forms in Scholarly Contexts

L-isoleucine is one of the three essential branched-chain amino acids (BCAAs), meaning it cannot be synthesized by the human body and must be obtained through diet. knowde.com It plays a vital role in protein synthesis, muscle metabolism, and the regulation of blood sugar. knowde.com Its chemical structure features a hydrophobic side chain, contributing to its role in the proper folding and stability of proteins.

The N-methylated forms of L-isoleucine, such as N-methyl-L-isoleucine and N,N-dimethyl-L-isoleucine, are of particular interest in biochemical and pharmaceutical research. chemimpex.com While N-methyl-L-isoleucine has been studied as a building block for creating more stable and effective peptide therapeutics, N,N-dimethyl-L-isoleucine presents a unique case. chemimpex.commedchemexpress.com

The presence of two methyl groups on the nitrogen atom in N,N-dimethyl-L-isoleucine significantly alters its steric and electronic properties. evitachem.com This can influence its ability to interact with enzymes and receptors that typically bind to L-isoleucine. evitachem.com For instance, it may act as a competitive inhibitor in metabolic pathways involving branched-chain amino acids. evitachem.com

Research into N,N-dimethyl-L-isoleucine often involves its synthesis through the N-methylation of L-isoleucine, a process that can be achieved through various chemical methods, including the use of methylating agents like methyl iodide or through more modern photocatalytic approaches. evitachem.com The resulting compound is then used in studies to probe enzyme kinetics and explore its potential as a modulator of metabolic pathways. evitachem.com

The incorporation of N-methylated amino acids, including derivatives of isoleucine, into peptides is an active area of research. acs.orgnih.gov While nature has its own methods for creating N-methylated peptides, such as in the immunosuppressant cyclosporine, laboratory techniques are continually being refined to allow for the precise placement of these modified amino acids into peptide sequences. acs.orgd-nb.info These efforts are paving the way for the development of novel peptides with enhanced therapeutic properties. researchgate.netacs.org

| Property | L-Isoleucine | N-Methyl-L-Isoleucine | N,N-Dimethyl-L-Isoleucine |

| Molecular Formula | C6H13NO2 | C7H15NO2 | C8H17NO2 |

| Molecular Weight | 131.17 g/mol | 145.20 g/mol | 159.23 g/mol |

| Key Characteristics | Essential branched-chain amino acid, crucial for protein synthesis and metabolism. knowde.com | Derivative with enhanced proteolytic stability and cell permeability. researchgate.netmerckmillipore.com | A derivative with significant steric hindrance, studied for its potential to inhibit enzymes in metabolic pathways. evitachem.com |

| Primary Research Focus | Nutritional science, metabolic studies, protein structure. sigmaaldrich.com | Peptide drug design, synthesis of metabolically stable peptides. researchgate.netchemimpex.com | Enzyme kinetics, metabolic pathway modulation. evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(dimethylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJJVXKMPUJFJK-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472069 | |

| Record name | n,n-dimethylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-38-5 | |

| Record name | n,n-dimethylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of N,n Dimethylated L Isoleucine

Synthetic Methodologies for N-Methylated L-Isoleucine Analogues

The synthesis of N,N-dimethyl-L-isoleucine and its analogues is primarily achieved through direct methylation of the amino group of L-isoleucine. The choice of synthetic route often depends on the desired degree of methylation (mono- or di-methylation) and the need for protecting other functional groups within the molecule.

Reductive Methylation Techniques

Reductive methylation, also known as reductive amination, is a widely employed method for the N-methylation of amino acids. nih.govmonash.edu This technique involves the reaction of the primary amine of L-isoleucine with a carbonyl source, typically formaldehyde (B43269), to form a Schiff base or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-methylated product. By controlling the stoichiometry of the reagents, both mono- and di-methylation can be achieved.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). chemrxiv.org Zinc metal in an aqueous medium has also been utilized as a reductant. researchgate.net A notable advantage of using methanol (B129727) as the carbonyl source in the presence of a palladium-on-charcoal catalyst is the in-situ generation of formaldehyde, which avoids the use of aqueous formaldehyde solutions that may contain contaminating paraformaldehyde. nih.gov Photocatalytic methods using metal-loaded titanium dioxide under UV light have also been explored for the efficient N-methylation of amino acids in mild conditions. chemrxiv.orgevitachem.com

Table 1: Comparison of Reductive Methylation Methods

| Method | Carbonyl Source | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|

| Classical Reductive Amination | Formaldehyde | Sodium Cyanoborohydride | Selective methylation with controlled stoichiometry. |

| Zinc-Mediated Methylation | Formaldehyde | Zinc | Can be controlled for mono- or dimethylation by adjusting pH and stoichiometry. researchgate.net |

| Catalytic Hydrogenation | Methanol | Palladium-on-charcoal | In-situ formaldehyde generation, avoids paraformaldehyde contamination. nih.gov |

N-Methylation using Specific Methylating Agents

Direct alkylation of the amino group of L-isoleucine using specific methylating agents is another common strategy. evitachem.com Reagents such as methyl iodide or dimethyl sulfate (B86663) are frequently used for this purpose, typically in the presence of a base to deprotonate the amino group and enhance its nucleophilicity. monash.eduevitachem.com The reaction conditions, including the choice of base and solvent, must be carefully controlled to prevent over-methylation and other side reactions. evitachem.com

For instance, the use of methyl iodide with a mild base like potassium carbonate can favor mono-N-methylation. A broadly applied method involves the use of sodium hydride and methyl iodide for the N-methylation of N-acyl or N-carbamoyl protected amino acids. monash.edu

Multi-Step Synthesis of Protected N-Methylated L-Isoleucine Derivatives

For incorporation into peptides using solid-phase peptide synthesis (SPPS), it is often necessary to use N-methylated L-isoleucine derivatives with protecting groups on the amino and/or carboxyl functionalities. The most common protecting groups for the amino group are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). smolecule.com

The synthesis of these protected derivatives involves a multi-step process. Typically, the amino group of L-isoleucine is first protected with a suitable group (e.g., Boc). smolecule.com The protected amino acid is then N-methylated using a methylating agent. smolecule.com Alternatively, the carboxylic acid group can be temporarily protected, for example, by using a 2-chlorotrityl chloride (2-CTC) resin, while the N-methylation is carried out. researchgate.net This approach allows for the synthesis of Fmoc-N-Me-amino acids that are ready for use in SPPS. researchgate.net The synthesis of Boc-N-Me-D-allo-isoleucine, a non-natural stereoisomer, highlights the convergence of protective group chemistry and stereospecific synthesis to create specialized amino acid derivatives. smolecule.com

Polycondensation and Oligopeptide Synthesis Incorporating L-Isoleucine

The incorporation of N-methylated amino acids like N,N-dimethyl-L-isoleucine into peptide chains presents unique challenges and opportunities, influencing the resulting peptide's conformation and properties.

Peptide Bond Formation with N-Methylated Amino Acids

The formation of a peptide bond involving an N-methylated amino acid is often more challenging than with its non-methylated counterpart. nih.gov The presence of the methyl group on the amide nitrogen introduces steric hindrance, which can significantly slow down the coupling reaction. cem.comscielo.org.mx This steric bulk makes the nitrogen atom less nucleophilic and can hinder the approach of the activated carboxyl group of the incoming amino acid.

Table 2: Challenges and Solutions in Peptide Bond Formation with N-Methylated Amino Acids

| Challenge | Underlying Cause | Solution(s) |

|---|---|---|

| Slow reaction rates | Steric hindrance from the N-methyl group reduces the nucleophilicity of the amine. cem.comscielo.org.mx | Use of potent coupling reagents (e.g., HATU), microwave-assisted synthesis, micro-flow reactors. cem.comscielo.org.mxnagoya-u.ac.jp |

| Potential for side reactions | Increased basicity of the N-methylated amine. | Optimization of reaction conditions and coupling reagents. nih.govkrisp.org.za |

Self-Assembly Synthesis Strategies

The self-assembly of peptides into ordered nanostructures is a powerful strategy in materials science and biotechnology. nih.govmanchester.ac.uk The incorporation of N-methylated amino acids can significantly influence the self-assembly process by altering the peptide's conformational preferences and intermolecular interactions. The N-methyl group removes the possibility of forming a hydrogen bond at that position, which can disrupt or modify the formation of secondary structures like β-sheets that are often crucial for self-assembly. monash.eduscielo.org.mx

While specific studies on the self-assembly of oligopeptides composed solely of N,N-dimethyl-L-isoleucine are not extensively detailed, the principles governing peptide self-assembly provide insights. The hydrophobic nature of the isoleucine side chain is a strong driver for self-assembly in aqueous environments. manchester.ac.uk The introduction of N,N-dimethylation would further increase the lipophilicity of the peptide backbone. monash.edu This enhanced hydrophobicity, coupled with the conformational constraints imposed by the N-methyl groups, could lead to unique self-assembled structures. The design of self-assembling peptides often involves a careful balance of hydrophobic, electrostatic, and hydrogen-bonding interactions. nih.govmanchester.ac.uk Therefore, the synthesis of oligopeptides containing N,N-dimethyl-L-isoleucine for self-assembly applications would require strategic placement of this residue within a sequence that contains other amino acids capable of directing the assembly through non-covalent interactions.

Sequential polypeptides containing L-isoleucine have been synthesized via the polycondensation of peptide N-hydroxysuccinimide esters. rsc.org A similar approach could potentially be adapted for the synthesis of polymers containing N,N-dimethyl-L-isoleucine, which could then be studied for their self-assembly properties.

Resolution of Racemic Isoleucine Mixtures for Chiral Purity

The separation of isoleucine stereoisomers is a significant challenge in synthetic chemistry. jst.go.jpresearchgate.netnih.gov Various methods have been developed to resolve these mixtures, primarily focusing on enzymatic resolution, diastereomeric salt formation, and chromatographic techniques.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. catalysis.blog In this method, a racemic mixture of a modified amino acid is subjected to an enzyme that preferentially acts on one enantiomer. For instance, a racemic mixture of N-acetyl-DL-isoleucine can be treated with an acylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-isoleucine, which can then be separated from the unreacted N-acetyl-D-isoleucine. semanticscholar.org

One study demonstrated the use of penicillin G acylase from Achromobacter sp. for the kinetic resolution of N-phenylacetyl (N-PhAc) derivatives of various α-amino acids. The enzyme showed enantioselectivity for the hydrolysis of N-PhAc-isoleucine. muni.cz This method is advantageous due to the mild reaction conditions and high efficiency typical of enzymatic processes. catalysis.blog

Diastereomeric Salt Formation

Another classical and widely applicable method is the formation of diastereomeric salts. libretexts.orgacs.org This process involves reacting a racemic mixture, such as DL-isoleucine, with a single enantiomer of a chiral resolving agent. acs.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgacs.org This difference allows for their separation by fractional crystallization. google.com

For example, a racemic mixture of an N-protected isoleucine can be reacted with a chiral amine like (S)-α-phenylethylamine. semanticscholar.org The two resulting diastereomeric salts, (N-protected-L-isoleucine)-(S)-α-phenylethylamine and (N-protected-D-isoleucine)-(S)-α-phenylethylamine, can be separated based on their differential solubility in a given solvent. After separation, the resolving agent is removed, yielding the enantiomerically pure N-protected isoleucine. This technique has been successfully applied to resolve various amino acid derivatives. acs.orgresearchgate.netrsc.org

A notable study reported the resolution of Boc-DL-isoleucine via Steglich esterification with methyl L-mandelate. semanticscholar.org The resulting diastereomeric esters were successfully separated using flash-column chromatography, yielding the separated isomers in good yields. semanticscholar.org

Chromatographic Separation

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a highly effective, albeit often more expensive, method for separating enantiomers. jst.go.jpresearchgate.netnih.govmdpi.com Alternatively, derivatization of the isoleucine stereoisomers with a chiral reagent can create diastereomers that can be separated on a standard, non-chiral column.

One advanced method involves derivatizing isoleucine stereoisomers with a chiral labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpresearchgate.netnih.gov The resulting diastereomers can then be separated and identified using liquid chromatography–mass spectrometry (LC-MS). jst.go.jpresearchgate.netnih.gov Research has shown that while a standard C18 column can separate many amino acid diastereomers, the specific separation of isoleucine stereoisomers required a pentabromobenzyl-modified silica (B1680970) gel (PBr) column. jst.go.jpresearchgate.net

Ion mobility spectrometry (IMS) is another technique capable of separating isobaric molecules like leucine (B10760876) and isoleucine. By forming clusters with sodium acetate, these isomers can be separated based on their different collision cross-sections in a multi-pass IMS system, enhancing resolution with each pass. lcms.cz

Table 1: Comparison of Isoleucine Resolution Techniques

| Method | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Enzyme selectively modifies one enantiomer of a derivatized racemate. | High selectivity, mild conditions, environmentally friendly. | Requires suitable enzyme and substrate derivative; maximum 50% theoretical yield for the desired enantiomer. | catalysis.blogsemanticscholar.orgmuni.cz |

| Diastereomeric Salt Formation | Racemic mixture reacts with a chiral resolving agent to form separable diastereomers. | Widely applicable, scalable, cost-effective. | Requires stoichiometric amounts of a pure resolving agent; separation depends on solubility differences. | semanticscholar.orglibretexts.orgacs.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral phase. | High purity achievable, applicable to a wide range of compounds. | High cost of CSPs for preparative scale; derivatization adds extra steps. | jst.go.jpresearchgate.netnih.gov |

Once chirally pure L-isoleucine is obtained through one of these resolution methods, it can be N,N-dimethylated. A common method for this transformation is the Eschweiler-Clarke reaction, which involves treating the amino acid with formaldehyde and formic acid to introduce the two methyl groups onto the nitrogen atom, yielding the final product, N,N-dimethyl-L-isoleucine. evitachem.com

Biochemical Pathways and Metabolic Roles of N Methylated Isoleucine Residues

Biogenesis of N-Methylated Isoleucine within Natural Products

N-methylated amino acids are integral components of various natural products, contributing to their structural diversity and biological activity. The introduction of a methyl group to the nitrogen atom of an amino acid, such as isoleucine, is a post-translational or a co-translational modification that can significantly alter the properties of the resulting peptide. These modifications are often catalyzed by specific methyltransferases. d-nb.info

Actinomycins are a class of chromopeptide lactone antibiotics produced by Streptomyces species. Their structure features a phenoxazinone chromophore attached to two pentapeptide lactone rings. The amino acid composition of these peptide chains can vary, and this variability is influenced by the availability of precursor amino acids in the culture medium.

Specifically, the presence of different isoleucine stereoisomers can direct the biosynthesis towards specific actinomycin (B1170597) variants. nih.govasm.orgnih.gov Studies have shown that L-isoleucine, L-alloisoleucine, D-alloisoleucine, and D-isoleucine can serve as precursors for the D-isoleucine and N-methyl-L-alloisoleucine residues found in actinomycins. nih.govasm.orgnih.gov For instance, when Streptomyces chrysomallus is cultured in the presence of DL-isoleucine, it produces actinomycins E1 and E2, which contain one and two moles of N-methyl-isoleucine, respectively, in place of N-methyl-L-valine. semanticscholar.org This demonstrates the role of precursor availability in determining the final structure of the antibiotic. The biogenesis of these modified residues involves a series of enzymatic reactions, including the potential for epimerization and N-methylation. nih.govasm.orgnih.gov

The incorporation of these precursors is a controlled process. For example, the formation of C-demethylactinomycins, which lack one or both methyl groups on the chromophore, can occur when 3-hydroxyanthranilic acid is supplied, competing with the usual precursor, 4-methyl-3-hydroxyanthranilic acid. researchgate.net This highlights the competitive nature of precursor utilization in actinomycin biosynthesis.

Similar to actinomycins, the biosynthesis of quinomycin (B1172624) antibiotics by Streptomyces species is also influenced by the availability of specific amino acid precursors. Quinomycins are cyclic chromopeptide antibiotics that differ in their N-methylamino acid composition. nih.govasm.org

The addition of isoleucine to the culture medium of Streptomyces sp. 732 has a profound effect on the type of quinomycins produced. nih.govasm.org Specifically, the presence of DL-isoleucine significantly enhances the formation of quinomycin B, which contains N-methyl-alloisoleucine, while inhibiting the synthesis of quinomycin C. nih.govasm.org Furthermore, the addition of isoleucine leads to the production of two new quinomycins, designated D and E, which also incorporate N-methylalloisoleucine. nih.gov The timing of isoleucine addition is crucial, with early supplementation being essential for maximizing quinomycin B production. researchgate.net

The order of effectiveness for stimulating quinomycin B synthesis is DL-isoleucine > D-isoleucine > L-isoleucine. nih.gov This suggests that the enzymatic machinery involved in quinomycin biosynthesis has a preference for certain stereoisomers of isoleucine. The regulatory effect of precursor amino acids is a key factor in the biosynthesis of these complex antibiotics. nih.gov

Precursor Utilization in Actinomycin Biosynthesis

L-Isoleucine Biosynthesis Pathways in Microorganisms and Plants

L-isoleucine is an essential branched-chain amino acid that microorganisms and plants synthesize through various metabolic routes. wikipedia.org These pathways are not present in humans, making isoleucine a necessary component of the human diet. wikipedia.orgwikipedia.org The biosynthesis of L-isoleucine is intricately regulated and often shares enzymes with the biosynthetic pathways of other branched-chain amino acids like valine and leucine (B10760876). nih.govwikipedia.org

The most common and well-characterized pathway for L-isoleucine biosynthesis begins with L-threonine. nih.govacs.orgelifesciences.org This pathway involves a series of five enzymatic steps to convert L-threonine into L-isoleucine. acs.org The initial and committed step is the deamination of threonine to 2-oxobutanoate (B1229078) (also known as α-ketobutyrate), a reaction catalyzed by the enzyme threonine dehydratase (also called threonine deaminase). wikipedia.orgnih.govacs.orgbiorxiv.org

This threonine-dependent pathway is tightly regulated, primarily through feedback inhibition of threonine dehydratase by the end product, L-isoleucine. biorxiv.orgnih.gov Interestingly, the activity of this enzyme can be activated by valine, the end product of a parallel pathway, which helps to balance the pools of branched-chain amino acids. wikipedia.orgnih.gov The subsequent four steps of the pathway are shared with the biosynthesis of valine. nih.gov In Escherichia coli, the genes encoding the enzymes for this pathway are well-studied. acs.org

In addition to the canonical threonine-dependent pathway, several alternative routes for L-isoleucine biosynthesis exist in various microorganisms. acs.orgelifesciences.orgnih.gov One of the most significant alternative pathways is the citramalate (B1227619) pathway, also referred to as the pyruvate (B1213749) pathway. acs.orgelifesciences.orgnih.gov This pathway starts with the condensation of acetyl-CoA and pyruvate to form citramalate, catalyzed by the enzyme citramalate synthase. asm.orgpnas.orgnih.gov The citramalate is then converted through a series of reactions to 2-oxobutanoate, which then enters the common isoleucine biosynthetic pathway. asm.orgnih.gov

The citramalate pathway is considered more efficient for L-isoleucine production in some contexts due to a shorter route and simpler feedback regulation compared to the threonine pathway. acs.org This pathway has been identified in a variety of microorganisms, including Geobacter sulfurreducens, where it is the major route for isoleucine biosynthesis, and has also been discovered in ripening apples. asm.orgpnas.orgscispace.com

Beyond the citramalate pathway, an even wider variety of routes for the production of the key intermediate 2-oxobutanoate have been identified, showcasing significant metabolic flexibility in microorganisms. elifesciences.orgnih.gov These alternative routes include:

Glutamate (B1630785) mutase pathway elifesciences.orgnih.gov

Cystathionine cleavage elifesciences.orgnih.gov

Methionine cleavage elifesciences.orgnih.gov

Homolanthionine cleavage elifesciences.orgnih.gov

O-succinyl-L-homoserine cleavage elifesciences.orgnih.gov

Propionyl-CoA reductive carboxylation elifesciences.orgnih.gov

Propionyl-CoA condensation with formate (B1220265) elifesciences.orgnih.gov

Several key enzymes are crucial for the biosynthesis of L-isoleucine. Their activity and regulation are critical control points in the pathway.

Threonine Dehydratase (Threonine Deaminase) : This enzyme catalyzes the first committed step in the threonine-dependent biosynthesis of L-isoleucine, converting L-threonine to 2-oxobutanoate and ammonia. wikipedia.orgbiorxiv.orgnih.gov It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.orgbiorxiv.org Threonine dehydratase is a primary site of allosteric regulation; it is typically inhibited by L-isoleucine and activated by L-valine. wikipedia.orgbiorxiv.org This regulation helps maintain the homeostasis of branched-chain amino acids. biorxiv.org Mutations in the gene encoding threonine dehydratase can lead to altered feedback inhibition and potentially increase L-isoleucine production. nih.govresearchgate.net

Acetolactate Synthase (ALS) , also known as Acetohydroxy Acid Synthase (AHAS): This enzyme catalyzes the first step in the pathway that is common to both L-isoleucine and L-valine biosynthesis. wikipedia.orgnih.govresearchgate.net In the isoleucine pathway, ALS catalyzes the condensation of 2-oxobutanoate with pyruvate to form 2-aceto-2-hydroxybutyrate. wikipedia.orgresearchgate.net In the parallel valine pathway, it condenses two molecules of pyruvate to form acetolactate. wikipedia.orguniprot.orguniprot.org ALS is also subject to feedback inhibition by L-isoleucine, L-valine, and L-leucine. nih.govresearchgate.net In many bacteria, ALS exists as isozymes with different regulatory properties. nih.govnih.gov For instance, E. coli has three ALS isozymes, each with distinct regulatory characteristics. nih.gov

Table of Key Enzymes in L-Isoleucine Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Function | Regulators |

|---|---|---|---|---|

| Threonine Dehydratase | TD | 4.3.1.19 | Converts L-threonine to 2-oxobutanoate. wikipedia.org | Inhibited by L-isoleucine; Activated by L-valine. wikipedia.org |

| Acetolactate Synthase | ALS / AHAS | 2.2.1.6 | Condenses 2-oxobutanoate and pyruvate (Isoleucine pathway); Condenses two pyruvate molecules (Valine pathway). wikipedia.orgresearchgate.net | Inhibited by L-isoleucine, L-valine, and L-leucine. researchgate.net |

| Acetohydroxy Acid Isomeroreductase | AHAIR | 1.1.1.86 | Reduces 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate. caldic.com | - |

| Dihydroxyacid Dehydratase | DHAD | 4.2.1.9 | Dehydrates 2,3-dihydroxy-3-methylvalerate to 2-keto-3-methylvalerate. caldic.com | Inhibited by L-valine and L-leucine. caldic.com |

| Branched-Chain Amino Acid Transaminase | BCAT | 2.6.1.42 | Transfers an amino group to 2-keto-3-methylvalerate to form L-isoleucine. caldic.com | - |

| Citramalate Synthase | CMS | 2.3.1.182 | Condenses acetyl-CoA and pyruvate to form citramalate. pnas.org | Inhibited by L-isoleucine in some organisms. pnas.org |

Citramalate Pathway and Alternative Routes

Catabolism of L-Isoleucine and its Derivatives

The breakdown of the essential branched-chain amino acid (BCAA) L-isoleucine and its derivatives, such as L-Isoleucine, N,N-dimethyl-, is a critical metabolic process that contributes to cellular energy production and biosynthetic precursor pools. The catabolic pathway ensures that the carbon skeleton of isoleucine is efficiently converted into intermediates that can enter central metabolic routes.

L-isoleucine is unique in that it is both a glucogenic and a ketogenic amino acid. wikipedia.orgthemedicalbiochemistrypage.org Its breakdown ultimately yields intermediates that can be used for the synthesis of glucose and ketone bodies. wikipedia.orgmdpi.combasys2.ca The catabolic process begins with a reversible transamination reaction, typically using α-ketoglutarate as the amino group acceptor, to form the α-keto acid 2-keto-3-methylvalerate (KMV). mdpi.comnih.gov This initial step is catalyzed by a branched-chain aminotransferase (BCAT). mdpi.com

Following its formation, KMV undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex, converting it to 2-methylbutyryl-CoA. mdpi.comnih.gov Through a series of subsequent enzymatic reactions, this acyl-CoA derivative is cleaved into two key products: acetyl-CoA and propionyl-CoA. wikipedia.orgthemedicalbiochemistrypage.org

Acetyl-CoA is a ketogenic precursor. It can be used in the synthesis of ketone bodies or fatty acids, or it can enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2. wikipedia.orgbasys2.ca

Propionyl-CoA is a glucogenic precursor. It is converted in a multi-step process to succinyl-CoA, an intermediate of the TCA cycle, which can then be used to generate oxaloacetate for gluconeogenesis. wikipedia.orgmdpi.com

For N-methylated derivatives like L-Isoleucine, N,N-dimethyl-, the catabolic pathway likely involves an initial demethylation step. Enzymes such as N-methyl-L-amino-acid oxidase catalyze the oxidative demethylation of N-methylated amino acids, producing the corresponding L-amino acid (in this case, L-isoleucine), formaldehyde (B43269), and hydrogen peroxide. ontosight.ai Once demethylated to L-isoleucine, the molecule enters the primary BCAA catabolic pathway described above.

| Intermediate | Precursor | Key Enzyme(s) | Metabolic Fate | Classification |

| 2-Keto-3-methylvalerate (KMV) | L-Isoleucine | Branched-Chain Aminotransferase (BCAT) | Further catabolism | - |

| Acetyl-CoA | 2-Methylbutyryl-CoA | Various | TCA Cycle, Ketone Body/Fatty Acid Synthesis | Ketogenic |

| Propionyl-CoA | 2-Methylbutyryl-CoA | Various | Conversion to Succinyl-CoA for TCA Cycle/Gluconeogenesis | Glucogenic |

| Succinyl-CoA | Propionyl-CoA | Propionyl-CoA Carboxylase, etc. | TCA Cycle, Gluconeogenesis | Glucogenic |

Unlike most other amino acids, the primary site for the initial steps of BCAA catabolism is not the liver, but rather extrahepatic tissues such as skeletal muscle, adipose tissue, kidney, and the brain, which have higher BCAT activity. mdpi.comeuropa.eu The nitrogen removed during transamination is a valuable resource, with the resulting glutamate donating its amino group for the synthesis of other amino acids like alanine (B10760859) and glutamine. mdpi.com This process is crucial for nitrogen balance within the body and for inter-organ nitrogen transport. nih.gov

While the initial steps are shared, the pathways diverge after the formation of the respective acyl-CoA esters. The distinct end products of each BCAA's catabolism determine their metabolic classification.

Formation of Glucogenic and Ketogenic Intermediates

Regulatory Roles in Microbial Metabolism and Virulence

Isoleucine and its derivatives serve as important signaling molecules in microorganisms, influencing metabolic shifts and, in some cases, controlling the expression of virulence factors in pathogenic bacteria.

In the facultative intracellular pathogen Listeria monocytogenes, the availability of isoleucine acts as a critical environmental cue that regulates the bacterium's transition between a saprophytic and a virulent state. nih.gov This regulation is mediated by the global transcriptional regulator CodY, a protein that senses the intracellular concentration of BCAAs, primarily isoleucine. plos.orgnih.gov

The function of CodY is directly modulated by the binding of isoleucine:

High Isoleucine Conditions: When L. monocytogenes is in a nutrient-rich environment, high intracellular levels of isoleucine lead to its binding with CodY. The isoleucine-bound CodY complex functions primarily as a repressor, shutting down genes involved in amino acid biosynthesis and other functions needed for adaptation to nutrient limitation. nih.govsemanticscholar.org

Low Isoleucine Conditions: During an infection, the intracellular environment of a host cell is comparatively limited in certain nutrients, including isoleucine. plos.org Under these conditions of isoleucine starvation, CodY is in its unbound state. Instead of acting as a repressor, unbound CodY functions as a direct activator of the prfA gene. plos.orgnih.govsemanticscholar.org PrfA is the master virulence regulator in L. monocytogenes, and its activation turns on a cascade of virulence genes necessary for intracellular survival and pathogenesis. plos.org

This elegant system allows L. monocytogenes to use the metabolic signal of isoleucine availability to sense its location and switch on its virulence program only when it is inside a host cell. nih.govplos.org

| Isoleucine Level | CodY State | Target Gene (prfA) | Resulting Phenotype |

| High | Bound to Isoleucine | Repressed (indirectly) | Metabolic gene expression, repressed virulence |

| Low | Unbound | Activated (directly) | Virulence gene expression, pathogenic state |

In the metabolically versatile photoheterotrophic purple non-sulfur bacterium Rhodospirillum rubrum, the biosynthesis of isoleucine plays a significant role in maintaining cellular redox homeostasis. frontiersin.orgmdpi.com During photoheterotrophic growth, the breakdown of reduced organic substrates can generate an excess of reducing equivalents (like NADH and FADH2). mdpi.com This excess reducing power must be re-oxidized to maintain metabolic balance, and the cell employs various "electron sink" pathways to achieve this.

Research has identified the isoleucine biosynthesis pathway as a crucial electron sink in R. rubrum, particularly under conditions that trigger redox imbalance, such as high light intensity or growth on specific carbon sources like acetate. frontiersin.org The synthesis of isoleucine consumes reduced cofactors, thereby helping to regenerate the oxidized forms (NAD+ and FAD+) needed for central metabolism to continue. frontiersin.orgnih.gov

This role is highlighted by several findings:

A sudden increase in light intensity, which causes photooxidative stress, leads to an upregulation of BCAA biosynthesis enzymes and a corresponding increase in the intracellular pool of isoleucine. frontiersin.org

R. rubrum possesses two distinct pathways for isoleucine synthesis: the canonical threonine-dependent pathway and an alternative citramalate-dependent pathway. nih.govbiorxiv.org The preferential use of the more reductive threonine-dependent pathway is favored when the cell needs to dissipate excess reducing power. biorxiv.orgresearchgate.net

Inactivation of the isoleucine biosynthesis pathway can impair the ability of the bacterium to cope with metabolic stress, underscoring its importance in maintaining redox balance. mdpi.comnih.gov

Therefore, for R. rubrum, the regulation of isoleucine synthesis is not just for producing a protein building block but is also a dynamic strategy to manage cellular redox potential. frontiersin.orgmdpi.com

Enzymatic Interactions and Substrate Specificity of N Methylated Isoleucine Analogues

Proteolytic Enzyme Action on N,N-Dimethyl Proteins

The introduction of dimethyl groups to the free amino groups of proteins creates substrates that have proven invaluable for studying proteolytic enzyme action. researchgate.net Reductive methylation using formaldehyde (B43269) and sodium borohydride (B1222165) yields N,N-dimethyl proteins, where the primary amino groups are alkylated. researchgate.net The proteolysis of these modified proteins by various enzymes, including trypsin, α-chymotrypsin, subtilisin, pepsin, and fungal proteases, has been a subject of detailed investigation. researchgate.net

The key advantage of using N,N-dimethylated proteins is that the modified amino groups no longer react with reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBS), which are typically used to quantify free amino groups. researchgate.net This results in very low blank values in colorimetric assays, allowing for the direct and accurate measurement of new terminal amino groups that appear as a result of peptide bond cleavage by proteases. researchgate.net For instance, subtilisin has been shown to be more active toward N,N'-dimethylcasein than trypsin. researchgate.net

The unique properties of N,N-dimethyl proteins have led to the development of highly sensitive microassays for proteolytic activity. researchgate.netnih.gov By using substrates like N,N-dimethylcasein or N,N-dimethylhemoglobin, assays can be designed that are 10 to several hundred times more sensitive than the standard Kunitz caseinolytic assay. researchgate.net This increased sensitivity and accuracy stems from the low background noise, as the substrate itself does not contribute to the colorimetric reaction used to detect proteolysis. researchgate.net

These assays involve the incubation of the N,N-dimethylated substrate with a protease, followed by the quantification of the newly formed amino acids. The amino acids released during digestion react with TNBS to form stable, colored Meisenheimer complexes, which can be measured spectrophotometrically. This methodology has been successfully automated for determining protease activity in various products, including washing agents and airborne dust samples. The method's simplicity is enhanced because there is no need to remove the excess substrate before color development.

Table 1: Comparison of Proteolytic Assays

| Assay Feature | Standard Kunitz Assay | N,N-Dimethyl Protein Assay |

|---|---|---|

| Substrate | Unmodified Casein | N,N-Dimethylcasein, N,N-Dimethylhemoglobin researchgate.net |

| Detection Method | Measures release of acid-soluble fragments | Direct measurement of new amino groups with TNBS researchgate.net |

| Sensitivity | Standard | 10 to several hundred times higher researchgate.net |

| Blank Values | Higher, due to reaction with substrate amino groups | Very low, substrate's amino groups are blocked researchgate.net |

| Primary Advantage | Widely established | Increased sensitivity and accuracy researchgate.net |

L-Isoleucine Dioxygenase (IDO) Substrate Recognition and Catalysis

L-isoleucine dioxygenase (IDO) is an α-ketoglutarate-dependent enzyme that plays a significant role in the modification of amino acids. nih.govnih.gov Found in bacteria such as Bacillus thuringiensis, IDO is responsible for producing (2S,3R,4S)-4-hydroxyisoleucine. nih.govresearchgate.net This enzyme is not limited to a single reaction type; it can catalyze hydroxylation, dehydrogenation, and sulfoxidation, depending on the substrate. nih.govresearchgate.net While its primary function appears to be hydroxylation, it demonstrates broad substrate specificity, acting on various hydrophobic aliphatic L-amino acids like L-leucine, L-norleucine, and L-norvaline. nih.govoup.com However, it shows no activity toward D-form amino acids or N-substituted amino acid derivatives. nih.gov

Structural and molecular dynamics studies have provided critical insights into how IDO recognizes and orients its substrates. nih.govmdpi.com The active site of IDO contains a conserved HXD/EXnH motif that coordinates an Fe(II) ion, which is essential for catalysis. mdpi.complos.org When L-isoleucine binds, its amino group forms hydrogen bonds with residues S153 and P155, while its carboxyl group interacts with Y143 and R227. mdpi.com This polar binding pocket orients the aliphatic side chain of L-isoleucine toward the Fe(II) ion and the co-substrate, α-ketoglutarate. mdpi.com The precise distance between the C4 atom of L-isoleucine, the Fe(II) ion, and the C2 atom of α-ketoglutarate is crucial for facilitating the oxygen attack that leads to hydroxylation. nih.govmdpi.com

The ambiguous selectivity and limited substrate range of wild-type IDO have prompted efforts to engineer the enzyme for broader applications. nih.govacs.org Through rational and semi-rational design, researchers have successfully expanded IDO's substrate specificity. mdpi.com By analyzing the active site structure and performing molecular dynamics simulations, key residues for mutagenesis have been identified. nih.govmdpi.com

For example, mutating residues in the polar substrate-binding pocket (Y143, S153, R227) has endowed IDO with the ability to hydroxylate aromatic amino acids like L-phenylalanine and L-homophenylalanine, activities not observed in the wild-type enzyme. nih.gov Similarly, computational analysis and high-throughput screening identified that mutating residue T244 to smaller amino acids (Alanine, Glycine, or Serine) significantly improves the regioselectivity of hydroxylation on L-norleucine, increasing the purity of 4-hydroxynorleucine from 78.9% to over 95%. acs.org These engineering efforts demonstrate the potential to tailor IDO for the production of diverse and valuable hydroxylated amino acids. acs.orgmdpi.com

Table 2: Engineered IDO Variants and Their Novel Activities

| Wild-Type Enzyme | Target Residue(s) | Mutation(s) | New/Improved Catalytic Property | Reference |

|---|---|---|---|---|

| B. subtilis IDO | I162, T182 | I162T/T182N | 3.2-fold increase in specific activity for (2S,3R,4S)-4-HIL synthesis | acs.org |

| IDO | T244 | T244A, T244G, T244S | Increased regioselectivity for 4-hydroxynorleucine (up to 96.6%) | acs.org |

| IDO | Y143, S153 | Y143D, Y143I, S153A | Gained catalytic activity for L-phenylalanine | nih.gov |

| IDO | Y143, S153 | Y143I, S153A, S153Q, S153Y | Gained catalytic activity for L-homophenylalanine | nih.gov |

Structural Insights into Active Site Interactions with L-Isoleucine

Engineered Amino Acid Dehydrogenases and Chiral Amine Synthesis

The superfamily of amino acid dehydrogenases (AADHs), which includes enzymes like leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase, has become a prime target for protein engineering. mdpi.com These enzymes catalyze the reversible reductive amination of α-keto acids to produce chiral amino acids. mdpi.com Through targeted mutagenesis, scientists have successfully altered their substrate specificity, expanding their utility in synthesizing high-value chiral compounds. mdpi.comresearchgate.net

A significant breakthrough was the conversion of AADHs into engineered amine dehydrogenases (AmDHs). mdpi.comresearchgate.net By modifying the active site, these enzymes were re-engineered to accept ketones, which lack a carboxyl group, instead of their natural α-keto acid substrates. researchgate.net This allows for the asymmetric synthesis of a wide variety of chiral amines, which are important building blocks in the pharmaceutical industry. mdpi.comrsc.org For instance, a leucine dehydrogenase was successfully engineered to catalyze the reductive amination of methyl isobutyl ketone to produce (R)-1,3-dimethylbutylamine. researchgate.net This demonstrates the potential to create novel biocatalysts for the synthesis of chiral amines from analogues of amino acid precursors. frontiersin.orgacs.org

Modulation of Enzyme Activity by L-Isoleucine (e.g., Threonine Deaminase)

L-Isoleucine is a key regulator of its own biosynthetic pathway, famously demonstrated by its effect on L-threonine deaminase (also known as threonine dehydratase). researchgate.netbiorxiv.org This enzyme catalyzes the first step in the biosynthesis of isoleucine from threonine. biorxiv.org L-Isoleucine acts as an allosteric inhibitor, binding to a regulatory site on the enzyme that is distinct from the catalytic active site. researchgate.netbiorxiv.org This feedback inhibition is a classic example of allosteric control, a concept that was developed in part from early studies on this very enzyme. researchgate.netbiorxiv.org

The inhibition by L-isoleucine is competitive with the allosteric activator L-valine. nih.govresearchgate.net In the presence of L-isoleucine, the enzyme exhibits cooperative binding with its substrate, threonine. researchgate.net L-valine can reverse this inhibition by competing with L-isoleucine for binding to the regulatory sites, thereby restoring the enzyme's activity. nih.govresearchgate.net Studies on threonine deaminase from Salmonella typhimurium have shown that the enzyme possesses two binding sites for L-isoleucine and one for L-valine. nih.gov The binding of a single valine molecule can prevent the binding of two isoleucine molecules, highlighting the intricate molecular interactions that modulate this crucial metabolic enzyme's function. nih.govasm.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| L-Isoleucine |

| N,N-dimethyl-L-Isoleucine |

| L-Isoleucine, N,N-dimethyl- |

| N,N-dimethylcasein |

| N,N-dimethylhemoglobin |

| N,N'-dimethylcasein |

| 2,4,6-trinitrobenzenesulfonic acid (TNBS) |

| L-Threonine |

| α-ketobutyric acid |

| α-ketoglutarate |

| (2S,3R,4S)-4-hydroxyisoleucine |

| L-leucine |

| L-norleucine |

| L-norvaline |

| 4-hydroxynorleucine |

| L-phenylalanine |

| L-homophenylalanine |

| Alanine (B10760859) |

| Glycine |

| Serine |

| Leucine |

| Phenylalanine |

| (R)-1,3-dimethylbutylamine |

| Methyl isobutyl ketone |

| L-valine |

| Sodium borohydride |

| Formaldehyde |

| Trypsin |

| α-chymotrypsin |

| Subtilisin |

| Pepsin |

Advanced Analytical Methodologies for N,n Dimethyl L Isoleucine Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a pivotal tool for molecular identification, but standard methods are often insufficient to distinguish between isomeric compounds like isoleucine and leucine (B10760876) due to their identical mass. acs.org Consequently, more advanced, multi-stage MS approaches have been developed.

A significant challenge in protein and peptide sequencing is the differentiation between the isomeric amino acids isoleucine (Ile) and leucine (Leu), as they possess the same elemental composition and mass. acs.orgnih.gov A novel mass spectrometric method leverages N-terminal dimethylation to overcome this hurdle. nih.gov The process involves the reductive dimethylation of the N-terminal amino group of a peptide, which includes N,N-dimethyl-L-isoleucine when it is at the N-terminus. nih.govresearchgate.net

Upon collision-induced dissociation (CID) in an initial MS/MS (or MS2) experiment, peptides with a dimethylated N-terminus generate a particularly intense and stable fragment ion known as the a1 ion. acs.orgacs.org This a1 ion, which contains the N,N-dimethylated N-terminal residue, can be isolated and subjected to a further stage of fragmentation (MS3). nih.gov The fragmentation pattern of the a1 ion in the MS3 spectrum is distinct for isoleucine and leucine. researchgate.net This distinction arises from the different side-chain structures, allowing for their unambiguous discrimination. acs.orgacs.org The use of stable isotope dimethyl labels (e.g., light, intermediate, and heavy) can further enhance the analysis by providing a set of differentially diagnostic ions. acs.orgacs.org

Table 1: Comparison of MS3 Fragmentation of Dimethylated Isoleucine and Leucine a1 Ions

| Feature | Dimethylated Isoleucine a1 Ion | Dimethylated Leucine a1 Ion | Reference |

| Precursor Ion (a1) | Selected from MS2 spectrum | Selected from MS2 spectrum | acs.org |

| Fragmentation Method | Higher-Energy C-trap Dissociation (HCD) | Higher-Energy C-trap Dissociation (HCD) | acs.org |

| Characteristic Fragments | Shows diagnostic fragment ions resulting from cleavage of the side-chain. | Yields a different set of fragment ions due to its distinct side-chain structure. | acs.orgacs.org |

| Application | Enables definitive identification of N-terminal isoleucine in peptides. | Enables definitive identification of N-terminal leucine in peptides. | nih.gov |

While MS3 can differentiate between structural isomers like leucine and isoleucine, mass spectrometry alone cannot resolve stereoisomers (enantiomers and diastereomers), as they have identical masses and often similar fragmentation patterns. thermofisher.com Liquid chromatography (LC) is the technique of choice for separating such isomers prior to mass analysis. thermofisher.comnih.gov

For N,N-dimethyl-L-isoleucine, LC-MS is crucial for separating it from its stereoisomers: N,N-dimethyl-D-isoleucine, N,N-dimethyl-L-allo-isoleucine, and N,N-dimethyl-D-allo-isoleucine. jst.go.jpnih.gov The separation is achieved during the liquid chromatography phase, where the differential interaction of the stereoisomers with a chiral environment (either a chiral stationary phase or derivatization with a chiral reagent) allows them to be eluted at different times. jst.go.jpmdpi.com The mass spectrometer then serves as a highly sensitive and selective detector for the temporally resolved isomers. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of biomolecules, including oligopeptides, as it can generate intact, multiply-charged ions in the gas phase from a liquid solution with minimal fragmentation. nih.govkyushu-u.ac.jp When analyzing an oligopeptide containing an N,N-dimethyl-L-isoleucine residue, ESI-MS allows for the accurate mass determination of the entire peptide. nih.gov

The presence of the N,N-dimethyl group on the N-terminal amino acid can enhance the peptide's ionization efficiency in the positive ion mode of ESI-MS. nih.gov Subsequent tandem mass spectrometry (MS/MS) analysis of the peptide ion can then be used to sequence the peptide and confirm the location of the N,N-dimethyl-L-isoleucine residue. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Stereoisomer Separation

Chromatographic Separation and Resolution of Stereoisomers

The successful separation of the four stereoisomers of isoleucine (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine) is a complex analytical task that requires specialized chromatographic strategies. jst.go.jpjst.go.jp These methods typically involve creating a chiral environment that interacts differently with each stereoisomer.

One highly effective strategy for separating stereoisomers is to derivatize them with a chiral labeling reagent. jst.go.jpnih.gov This reaction converts the mixture of enantiomers and diastereomers into a mixture of diastereomeric derivatives. Since diastereomers have different physicochemical properties, they can be separated using standard, achiral chromatography columns. nacalai.com

A recently developed and highly effective chiral resolution labeling reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpnih.govresearchgate.net This reagent reacts with the amino group of the isoleucine stereoisomers. While conventional reagents like L-FDLA can separate DL-Isoleucine and DL-allo-Isoleucine, the resulting peaks for derivatized DL-Isoleucine and DL-Leucine often overlap completely. jst.go.jp The use of L-FDVDA, particularly in combination with a PBr column, allows for the successful separation of all isoleucine stereoisomers from each other and from leucine. jst.go.jpjst.go.jp

The choice of chromatographic column and its stationary phase is critical for achieving chiral resolution. While a standard C18 column is often insufficient for separating the L-FDVDA-labeled isoleucine stereoisomers, specialized stationary phases provide the necessary selectivity. jst.go.jpjst.go.jp

A COSMOSIL 3PBr column, which has a stationary phase of pentabromobenzyl-modified silica (B1680970) gel, has proven highly effective for this application. jst.go.jpnih.govjst.go.jp The separation mechanism on the PBr column is believed to involve π-π interactions between the electron-rich pentabromobenzyl groups of the stationary phase and the electron-deficient dinitrophenyl group of the L-FDVDA label on the amino acids. jst.go.jp This stereoselective interaction results in different retention times for each of the labeled stereoisomers, enabling their complete separation and identification. jst.go.jpnacalai.com

Table 2: Chromatographic Separation of L-FDVDA Labeled Isoleucine Stereoisomers

| Labeled Stereoisomer | Column Type | Mobile Phase | Outcome | Reference |

| DL-allo-Ile, DL-Ile, DL-Leu | COSMOSIL 3C18-AR-II | Acetonitrile/Water with 0.1% Formic Acid | Incomplete separation; labeled Ile stereoisomers not resolved. | jst.go.jpjst.go.jp |

| DL-allo-Ile, DL-Ile, DL-Leu | COSMOSIL 3PBr | Methanol (B129727)/Water with 0.1% Formic Acid | Complete separation of six peaks (L-allo-Ile, L-Ile, D-allo-Ile, D-Ile, L-Leu, D-Leu). | jst.go.jpnih.govjst.go.jp |

| DL-allo-Ile, DL-Ile, DL-Leu | COSMOSIL 3πNAP | Methanol/Water with 0.1% Formic Acid | Incomplete separation; L-Ile and L-Leu peaks were not resolved. | jst.go.jp |

Ion Exchange Chromatography (IEC) for Quantification

Ion Exchange Chromatography (IEC) stands as a robust and well-established technique for the quantification of amino acids and their derivatives, including N,N-dimethyl-L-isoleucine. nih.govresearchgate.net This method separates molecules based on their net charge, which is influenced by the pH of the mobile phase. The stationary phase in IEC consists of a resin with covalently attached charged functional groups. In cation-exchange chromatography, commonly used for amino acid analysis, the stationary phase is negatively charged, attracting positively charged analytes.

The separation process in IEC involves a careful manipulation of the mobile phase pH and ionic strength. pickeringlabs.com A low pH ensures that the amino acids are protonated and carry a net positive charge, facilitating their binding to the cation-exchange column. Subsequently, a gradient of increasing pH and ionic strength is applied to selectively elute the bound amino acids. pickeringlabs.com Each amino acid, including N,N-dimethyl-L-isoleucine, will elute at a characteristic pH and salt concentration, allowing for its separation from other compounds in the mixture.

For detection and quantification following IEC separation, a post-column derivatization step is often employed. researchgate.net Ninhydrin is a classic derivatizing agent that reacts with primary and secondary amines to produce a colored compound that can be detected spectrophotometrically. pickeringlabs.com Alternatively, fluorescent reagents like o-phthalaldehyde (B127526) (OPA) can be used for enhanced sensitivity. nih.govbevital.no The intensity of the resulting signal is directly proportional to the concentration of the amino acid, enabling accurate quantification. While newer methods exist, IEC remains a reliable and cost-effective technique for routine amino acid analysis in various applications. nih.govdokumen.pub

| Parameter | Description | Typical Value/Range |

| Stationary Phase | Cation-exchange resin | Sulfonated polystyrene-divinylbenzene |

| Mobile Phase | Buffers with controlled pH and ionic strength | Sodium citrate (B86180) or lithium citrate buffers |

| Elution | Gradient elution of increasing pH and ionic strength | pH 2.2 to 11.0 |

| Detection | Post-column derivatization with UV-Vis or fluorescence detection | Ninhydrin or o-phthalaldehyde (OPA) |

| Quantification | Based on peak area compared to standards | Linear range varies with analyte and detector |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detailed characterization of N,N-Dimethyl-L-isoleucine, providing information that is often complementary to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules, including the stereochemistry of chiral centers. For N,N-Dimethyl-L-isoleucine, which possesses two chiral centers, NMR is instrumental in assigning the correct stereochemical configuration. nih.govresearchgate.net

¹H and ¹³C NMR spectroscopy can differentiate between diastereomers, such as L-isoleucine and L-allo-isoleucine, by analyzing the chemical shifts and coupling constants of the protons and carbons, particularly at the α- and β-carbons. nih.govresearchgate.net The spatial arrangement of the atoms in each stereoisomer results in unique magnetic environments for the nuclei, leading to distinct NMR spectra. For instance, the chemical shift of the α-proton and the coupling constant between the α- and β-protons can be indicative of a specific stereoisomer. nih.gov

In a study on the synthesis of N,N-dimethyl-L-isoleucine, ¹H NMR was used to confirm the structure of the product. nih.gov The spectrum showed characteristic signals, including a singlet for the two N-methyl groups and multiplets for the protons of the isoleucine backbone, confirming the successful dimethylation. nih.gov To definitively assign the absolute configuration, derivatization with a chiral agent, such as methyl (S)-(+)-mandelate, can be employed. researchgate.net This creates diastereomeric esters that exhibit distinguishable ¹H NMR spectra, allowing for the determination of the original amino acid's stereochemistry. researchgate.net

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 3.39 | d | 10.2 | α-CH |

| ¹H | 2.87 | s | - | N(CH₃)₂ |

| ¹H | 2.01 | m | - | β-CH |

| ¹H | 1.41 | m | - | γ-CH₂ |

| ¹H | 1.03 | d | 7.3 | γ-CH₃ |

| ¹H | 0.89 | t | 7.4 | δ-CH₃ |

| Note: This table is based on reported data for N,N-dimethyl-L-isoleucine in D₂O and serves as an illustrative example. nih.gov Actual values may vary depending on the solvent and experimental conditions. |

Gas Chromatography-Mass Spectrometry (GC/MS) for Amino Acid Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since amino acids, including N,N-Dimethyl-L-isoleucine, are non-volatile, they require a derivatization step to increase their volatility prior to GC analysis.

Common derivatization agents for amino acids include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylating agents followed by esterification. researchgate.net For instance, a method involving derivatization with ethyl chloroformate has been developed for the characterization of N-methyl and N,N-dimethyl amino acids. nih.gov The resulting derivatives are then separated based on their boiling points and polarity on a GC column and subsequently detected by a mass spectrometer. nih.govnist.gov

The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. The fragmentation pattern provides valuable structural information. For N,N-dimethyl amino acid derivatives, a characteristic fragment ion is often observed due to the loss of the carboxy-ethyl group ([M-COOC₂H₅]⁺). nih.gov This allows for the confident identification of N,N-Dimethyl-L-isoleucine in complex biological samples. nih.govnih.gov GC/MS offers excellent resolution and sensitivity, making it a powerful tool for amino acid profiling. researchgate.netd-nb.info

| Derivatization Reagent | Key Fragment Ions (m/z) | Application |

| Ethyl Chloroformate | [M-COOC₂H₅]⁺ | Identification of N-methyl and N,N-dimethyl amino acids nih.gov |

| MTBSTFA | [M-57]⁺ (loss of tert-butyl) | General amino acid analysis |

| Propyl Chloroformate | Varies with amino acid | Analysis of amino acids in biological fluids d-nb.info |

Ion Mobility Spectrometry for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. masatech.eu When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which is particularly useful for differentiating isomers that have the same mass-to-charge ratio. researchgate.netresearchgate.net

The separation in IMS is based on the different drift times of ions through a gas-filled tube under the influence of an electric field. masatech.eu Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more extended ions. This principle allows for the separation of constitutional isomers, diastereomers, and even, in some cases, enantiomers. nih.govacs.org

Studies have shown that IMS can differentiate between leucine and isoleucine isomers. nih.govpolyu.edu.hk While enantiomers like L- and D-leucine are challenging to separate directly, diastereomers such as L-isoleucine and L-allo-isoleucine exhibit small but measurable differences in their CCS values. nih.govnih.gov The separation of constitutional isomers, which have more significant structural differences, is more readily achieved. nih.govnih.gov For N,N-Dimethyl-L-isoleucine, IMS can be employed to distinguish it from its isomers, such as N,N-Dimethyl-leucine or other dimethylated C6 amino acids. High-field asymmetric waveform ion mobility spectrometry (FAIMS) is a variant of IMS that can offer enhanced separation for certain isobaric peptides and could be applicable to modified amino acids. acs.org The ability of IMS to provide structural information based on gas-phase conformation makes it a valuable tool in the comprehensive characterization of N,N-Dimethyl-L-isoleucine. researchgate.netresearchgate.net

| Isomer Type | Separability by DTIMS | Key Factor |

| Constitutional Isomers | Generally well-separated | Significant differences in bond connectivity and overall shape, leading to distinct Collision Cross-Sections (CCS). nih.govnih.gov |

| Diastereomers | Challenging, but possible | Small differences in stereochemistry leading to subtle variations in CCS. nih.govnih.gov |

| Enantiomers | Not typically separable | Identical CCS values in an achiral drift gas. nih.govacs.org |

| DTIMS: Drift Tube Ion Mobility Spectrometry |

Structural and Conformational Analysis of N,n Dimethylated L Isoleucine and Its Incorporated Forms

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to investigate the properties of N,N-dimethyl-L-isoleucine at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the optimized geometry and electronic properties of molecules like N,N-dimethyl-L-isoleucine. Computational studies on similar amide derivatives of L-isoleucine have utilized DFT with basis sets like B3LYP/6-31G+(d,p) to determine their most stable conformers in the gas phase. tdl.orgunec-jeas.comunec-jeas.com For N,N-dimethyl-L-isoleucine, DFT calculations would typically involve geometry optimization to find the lowest energy conformation. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate electronic properties that help in understanding the molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's stability. unec-jeas.com For instance, in related N,N-dimethylated compounds, the presence of electron-donating dimethylamino groups influences the electronic distribution across the molecule. unec-jeas.com

Table 1: Predicted Structural Parameters of N,N-Dimethyl-L-Isoleucine from DFT Calculations (Hypothetical Data)

| Parameter | Predicted Value |

| Cα-N Bond Length | ~1.47 Å |

| N-CH₃ Bond Length | ~1.45 Å |

| Cα-Cβ-Cγ-Cδ Dihedral Angle | Variable (multiple stable conformers) |

| HOMO-LUMO Gap | ~5-6 eV |

Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT calculations on similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mpg.de This technique is invaluable for exploring the conformational landscape of flexible molecules like N,N-dimethyl-L-isoleucine and its interactions with its environment, such as solvent molecules or biological macromolecules. longdom.org

An MD simulation of N,N-dimethyl-L-isoleucine would typically be performed in a solvent box (e.g., water) to mimic physiological conditions. The simulation would track the trajectories of all atoms over a certain period, allowing for the characterization of different accessible conformations and the transitions between them. mdpi.com Studies on similar molecules, such as N2,N2-dimethylguanosine, have shown that MD simulations can reveal fluctuations in torsion angles and the stability of different conformers. nih.gov For N,N-dimethyl-L-isoleucine, key dihedral angles, such as those around the Cα-Cβ and Cβ-Cγ bonds, would be monitored to identify the most populated conformational states. The results of MD simulations can provide a detailed picture of the molecule's flexibility, which is crucial for understanding its binding to receptors or enzymes. mpg.de

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for validating computational models and providing direct experimental data on the structural and vibrational properties of N,N-dimethyl-L-isoleucine.

Raman Spectroscopy of L-Isoleucine Crystals

The introduction of two methyl groups on the nitrogen atom in N,N-dimethyl-L-isoleucine would be expected to cause noticeable changes in the Raman spectrum. Specifically, new bands corresponding to the C-N stretching and bending vibrations of the N(CH₃)₂ group would appear. Additionally, the torsional modes of the NH₃⁺ group in L-isoleucine would be absent and replaced by vibrations associated with the dimethylamino group. The high wavenumber region (2800-3100 cm⁻¹) would still be dominated by C-H stretching vibrations, but with a potentially more complex profile due to the additional methyl groups. sbfisica.org.br

Table 2: Prominent Raman Bands of L-Isoleucine and Expected Shifts for N,N-Dimethyl-L-Isoleucine

| Vibrational Mode | L-Isoleucine Wavenumber (cm⁻¹) researchgate.net | Expected Change for N,N-Dimethyl-L-Isoleucine |

| NH₃⁺ Torsional Modes | ~400-500 | Absent |

| CC and CN Stretching | ~920-1040 | Shifted due to electronic effects of N-dimethylation |

| CH, CH₂, CH₃ Stretching | ~2800-3050 | Increased complexity and intensity |

| N-(CH₃)₂ Vibrations | Not Applicable | New bands expected in the fingerprint region |

Note: The expected changes are based on general principles of vibrational spectroscopy.

Infrared Spectroscopy for Vibrational Mode Assignments

Infrared (IR) spectroscopy is another powerful technique for identifying functional groups and elucidating molecular structure by measuring the absorption of infrared radiation. As with Raman spectroscopy, specific IR data for N,N-dimethyl-L-isoleucine is not widely published, but the spectra of L-isoleucine and general IR correlation tables provide a solid foundation for its interpretation. nih.govresearchgate.net

The IR spectrum of L-isoleucine shows characteristic absorption bands for the amino and carboxyl groups. In N,N-dimethyl-L-isoleucine, the N-H stretching and bending vibrations of the primary amine would be absent. Instead, C-N stretching vibrations of the tertiary amine and the C-H bending vibrations of the N-methyl groups would be observed. The strong, broad absorption due to the O-H stretch of the carboxylic acid group would still be present, as would the intense C=O stretching vibration. masterorganicchemistry.com

Table 3: Key Infrared Absorption Bands for N,N-Dimethyl-L-Isoleucine (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) libretexts.org |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| N(CH₃)₂ | C-N Stretch | 1000-1250 |

| Alkyl Groups | C-H Stretch | 2850-2960 |

| Alkyl Groups | C-H Bend | 1350-1465 |

Crystal Structure Analysis (e.g., X-ray Diffraction)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. doitpoms.ac.uk While a crystal structure for N,N-dimethyl-L-isoleucine is not publicly documented, studies on similar compounds, such as co-crystals of N,N-dimethylglycine and derivatives of N,N-dimethylamino acids, demonstrate the utility of this technique. nih.govrsc.org

An X-ray diffraction analysis of crystalline N,N-dimethyl-L-isoleucine would provide accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group, that stabilize the crystal packing. For instance, in other amino acid crystal structures, hydrogen bonding networks are a dominant feature. researchgate.net Given the presence of the carboxylic acid group, it is expected that N,N-dimethyl-L-isoleucine would form hydrogen-bonded dimers or chains in its crystalline form. The bulky N,N-dimethyl group would also significantly influence the crystal packing, likely leading to a different arrangement compared to that of L-isoleucine. sphinxsai.com

Applications in Advanced Biochemical and Peptide Research

Peptide and Protein Engineering with N-Methylated Isoleucine Residues

The incorporation of N-methylated amino acids, such as N,N-dimethyl-L-isoleucine, is a key strategy in peptide and protein engineering. nih.gov This modification, while seemingly minor, can profoundly alter a peptide's properties, leading to enhanced therapeutic potential and novel functionalities. researchgate.net N-methylation of the amide nitrogen prevents it from acting as a hydrogen bond donor and introduces steric bulk, which restricts the conformational flexibility of the peptide backbone. peptide.com These changes can lead to improved metabolic stability, increased cell permeability, and the ability to modulate biological activity. researchgate.netpeptide.com

One of the most significant consequences of incorporating N-methylated residues into a peptide is the enhancement of its stability against enzymatic degradation. peptide.commerckmillipore.com Natural peptides are often quickly broken down by proteases in the body, limiting their therapeutic utility. peptide.com N-methylation of the peptide bond creates a structure that is resistant to cleavage by these enzymes, thereby increasing the peptide's in vivo half-life. merckmillipore.commdpi.com

Beyond proteolytic resistance, N-methylation influences peptide folding and conformation. The steric hindrance from the methyl groups can favor specific secondary structures, such as turn conformations, and can disrupt interchain aggregation, which often improves solubility. merckmillipore.com However, the incorporation of sterically bulky N-methylated amino acids like N-methyl isoleucine can be challenging. Research has shown that ribosomal incorporation of N-methyl isoleucine into peptides can be very low, but the development of modified bacterial ribosomes and the use of elongation factor P (EF-P) can significantly improve yields. acs.org This bio-engineering approach opens the door to producing proteins with site-specifically incorporated N-methylated isoleucine to study their effects on folding and stability. acs.org The inherent properties of the isoleucine side chain itself, known to form stabilizing hydrophobic clusters within protein cores, combined with N-methylation, provide a powerful tool for manipulating protein structure. nih.gov

Table 1: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased | The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond. researchgate.netpeptide.commerckmillipore.com |

| Conformational Flexibility | Decreased | The methyl group restricts rotation around the peptide bond, reducing the number of accessible conformations. peptide.com |

| Hydrogen Bonding | Inhibited at N-position | The amide nitrogen is no longer a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. peptide.com |

| Solubility | Often Increased | By inhibiting hydrogen bonding, N-methylation can reduce the potential for interchain aggregation, leading to better solubility. merckmillipore.com |

| Cell Permeability | Can be Enhanced | N-methylation can increase a peptide's lipophilicity and mask polar amide groups, facilitating passage across cell membranes. peptide.comrsc.org |

The conformational constraints and enhanced stability conferred by N-methylated amino acids make them ideal components for designing potent and specific bioactive peptides, including enzyme inhibitors and receptor antagonists. nih.govresearchgate.net The ability to fine-tune the three-dimensional structure of a peptide allows for the optimization of its binding to a biological target.

A compelling example is the natural product Symplocin A, a linear peptide from the cyanobacterium Symploca sp. that is terminated with an N,N-dimethyl-L-isoleucine residue. nih.gov Symplocin A was found to be an exceptionally potent inhibitor of cathepsin E, with an IC₅₀ value in the picomolar range (300 pM). nih.gov The N,N-dimethylated terminus is a feature found in a minority of natural peptide products, many of which exhibit significant biological activities, such as the potent anticancer agent dolastatin 10. nih.gov The synthesis and study of such compounds, utilizing building blocks like N,N-dimethyl-L-isoleucine, are crucial for the development of new therapeutic leads. nih.govchemimpex.com

Table 2: Examples of Bioactive Peptides with N-Methylated Residues

| Compound | N-Methylated Residue(s) | Source/Type | Biological Activity |

| Symplocin A | N,N-dimethyl-L-isoleucine | Natural Product (Symploca sp.) | Potent inhibitor of Cathepsin E. nih.gov |